(R)-2-Phenylpyrrolidine
Overview
Description
(R)-2-Phenylpyrrolidine is a chiral compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is related to several analogues that have been synthesized and characterized for their chemical properties and reactivity. These analogues often serve as ligands, intermediates, or targets for further chemical transformations .
Synthesis Analysis
The synthesis of (R)-2-Phenylpyrrolidine and its derivatives has been approached through various routes. One method involves the use of chiral diamine ligands for copper(II)-catalyzed Henry reactions, which provide excellent yields and enantiocontrol . Another approach includes the arylation of N-phenylpyrrolidine without a directing group, using a ruthenium catalyst . Additionally, the double reduction of cyclic sulfonamides has been employed to synthesize related compounds . Efficient and practical synthesis routes have also been reported, such as the four-step synthesis of (R)-2-methylpyrrolidine with high yield and optical purity , and the Wittig-Horner reaction followed by catalytic hydrogenation and borane-dimethylsulfide reduction .
Molecular Structure Analysis
The molecular structure of related compounds, such as R(−)-1-tosyl-2-methylpyrrolidine, has been elucidated using X-ray crystallography. This analysis revealed details about the crystal packing, hydrogen bonding, and the conformation of the pyrrolidine ring .
Chemical Reactions Analysis
(R)-2-Phenylpyrrolidine and its analogues participate in various chemical reactions. For instance, the selective and catalytic arylation of N-phenylpyrrolidine has been studied, which is significant for the functionalization of sp3 C-H bonds . The synthesis of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand has been reported, with the complexes showing promising cytotoxicity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-Phenylpyrrolidine derivatives have been investigated through different spectroscopic techniques. A study using resonant two-photon ionization (R2PI), microwave, and 2D NMR techniques explored the conformational preferences of the nicotine analogue 2-phenylpyrrolidine (PPD) in both gaseous and solution phases . This research provides insight into the stability of different conformers and the influence of solvent interactions on the molecule's structure.
Scientific Research Applications
Synthesis and Derivatives
Enantiodivergent Synthesis : The enantiodivergent synthesis of derivatives of (R)-2-Phenylpyrrolidine, like 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, has been explored. These derivatives have potential applications in chemical synthesis and pharmaceuticals (Camps et al., 2007).
Synthesis for Pharmacological Profiles : The synthesis of (R)-2-Phenylpyrrolidine derivatives has been used to develop pharmacologically active compounds, such as ABT-267, a pan-genotypic inhibitor of HCV NS5A (DeGoey et al., 2014).
Applications in Drug Development
Cancer Treatment : (R)-2-Phenylpyrrolidine substituted imidazopyridazines have been identified as potent, selective, orally bioavailable pan-TRK inhibitors, potentially useful in treating various cancers (Choi et al., 2015).
Antidepressant-like Compounds : The resolution and determination of the absolute configuration of (R)-2-Phenylpyrrolidine derivatives have been essential in developing antidepressant-like compounds (Maryanoff & McComsey, 1985).
Chemical Functionalization
- Arylation of N-Phenylpyrrolidine : The selective and catalytic arylation of N-phenylpyrrolidine, leading to the functionalization of sp3 C-H bonds in the absence of a directing group, has been demonstrated, which is significant for organic synthesis (Sezen & Sames, 2005).
Crystallography and Structural Analysis
- Crystal Structures of Enantiopure Forms : Studies have shown that the racemic and enantiopure forms of certain (R)-2-Phenylpyrrolidine derivatives adopt significantly different crystal structures, which has implications for understanding their pharmaceutical properties (Krivoshein et al., 2017).
Pharmaceutical Applications
Synthesis of Pharmacologically Active Compounds : The synthesis of (R)-2-Phenylpyrrolidine derivatives has been key in creating pharmacologically active compounds, such as R-96544, a novel 5-HT2A receptor antagonist (Ogawa et al., 2002).
Drug Synthesis Methods : Novel methods for synthesizing (R)-2-Phenylpyrrolidine-based drugs, such as Phenotropil, have been developed, highlighting its importance in medicinal chemistry (Ворона et al., 2013).
Spectroscopic Studies
- Spectroscopic Study : The conformational preferences of nicotine analogue 2-phenylpyrrolidine (PPD), a derivative of (R)-2-Phenylpyrrolidine, have been studied using spectroscopic techniques, providing insights into its structural behavior (Martin et al., 2009).
Lithiation and Substitution Studies
- Lithiation-Substitution of N-Boc-2-Phenylpyrrolidine : The lithiation-substitution of N-Boc-2-Phenylpyrrolidine has been studied, offering a pathway to synthesize compounds containing a quaternary stereocenter, crucial in pharmaceutical research (Sheikh et al., 2012).
Neuroprotection Studies
- Neuroprotective Effects : The selective activation of group-II metabotropic glutamate receptors using derivatives of (R)-2-Phenylpyrrolidine, like 2R,4R-APDC, has been shown to protect neurons against excitotoxic degeneration, suggesting therapeutic potential in neuroprotection (Battaglia et al., 1998).
Stereospecific Pharmaceutical Effects
- Stereochemistry in Pharmacology : The stereochemistry of (R)-2-Phenylpyrrolidine and its derivatives, like phenylpiracetam, has been shown to significantly affect their pharmacological profile, underlining the importance of stereochemistry in drug effectiveness (Veinberg et al., 2015).
Chiral Nucleosides Synthesis
- Synthesis of N,O-Psiconucleosides : (R)-2-Phenylpyrrolidine has been used as a resolution agent in the synthesis of N,O-psiconucleosides, which are important in nucleoside research and drug development (Camps et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364077 | |
Record name | (R)-2-PHENYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenylpyrrolidine | |
CAS RN |
56523-47-8 | |
Record name | (R)-2-PHENYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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